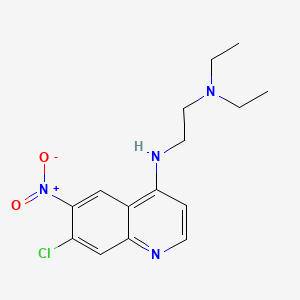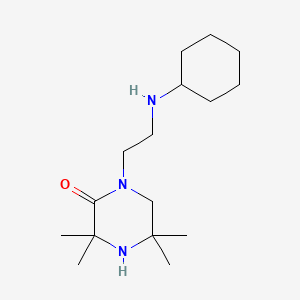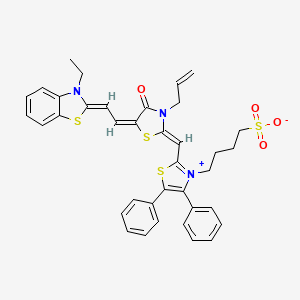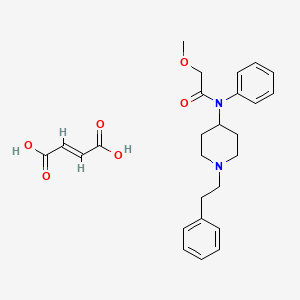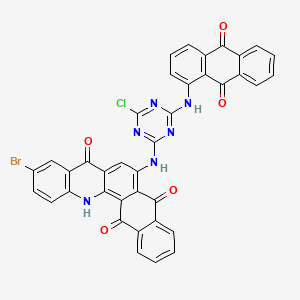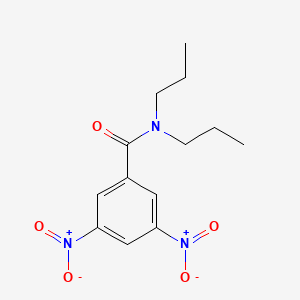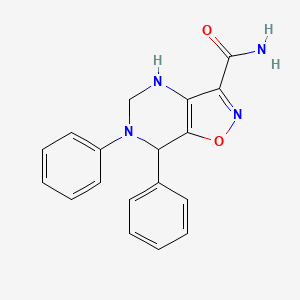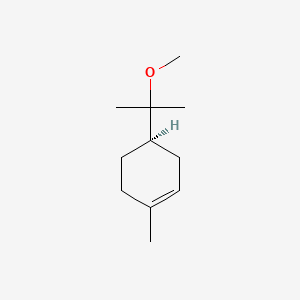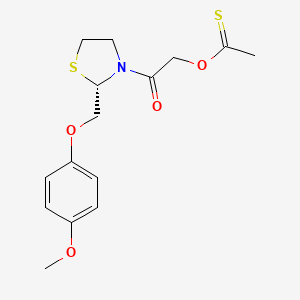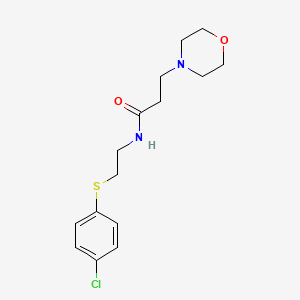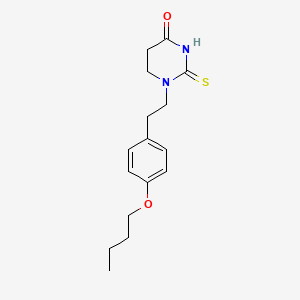![molecular formula C19H24ClNO8 B12727407 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid CAS No. 124500-23-8](/img/structure/B12727407.png)
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an oxolanone ring, making it a subject of interest in both synthetic chemistry and applied sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with diethanolamine to form an intermediate, which is then cyclized to produce the oxolanone ring. The final step involves the addition of (E)-but-2-enedioic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxolanone ring, potentially opening it to form linear structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Linear alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxolanone ring and chlorophenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[[bis(2-hydroxyethyl)amino]methyl]-5-phenyl-oxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-methylphenyl)oxolan-2-one: Contains a methyl group instead of chlorine, affecting its chemical properties.
Uniqueness
The presence of the chlorophenyl group in 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
124500-23-8 |
|---|---|
Molekularformel |
C19H24ClNO8 |
Molekulargewicht |
429.8 g/mol |
IUPAC-Name |
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H20ClNO4.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(20)21-14)10-17(5-7-18)6-8-19;5-3(6)1-2-4(7)8/h1-4,12,14,18-19H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
NSQVMTLCIUMIEG-WLHGVMLRSA-N |
Isomerische SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


